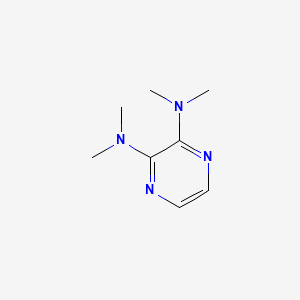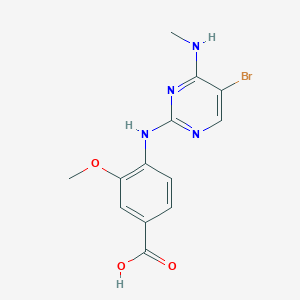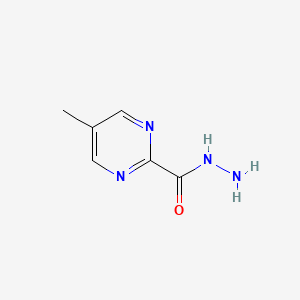
5-Methylpyrimidine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylpyrimidine-2-carbohydrazide is an organic compound with the molecular formula C6H8N4O It belongs to the class of pyrimidine derivatives and is characterized by the presence of a methyl group at the 5-position and a carbohydrazide group at the 2-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
5-Methylpyrimidine-2-carbohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 5-methylpyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
5-Methylpyrimidine-2-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
5-Methylpyrimidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学的研究の応用
5-Methylpyrimidine-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-methylpyrimidine-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
5-Methylpyrimidine-2-carboxylic acid: The precursor to 5-methylpyrimidine-2-carbohydrazide, differing by the presence of a carboxylic acid group instead of a carbohydrazide group.
5-Methylpyrimidine-2-carboxamide: Similar structure but with a carboxamide group.
5-Methylpyrimidine-2-thiol: Contains a thiol group instead of a carbohydrazide group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
87362-27-4 |
|---|---|
分子式 |
C6H8N4O |
分子量 |
152.15 g/mol |
IUPAC名 |
5-methylpyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c1-4-2-8-5(9-3-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) |
InChIキー |
ZSKLNFYZKVFEJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-Ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B13100196.png)
![2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13100197.png)
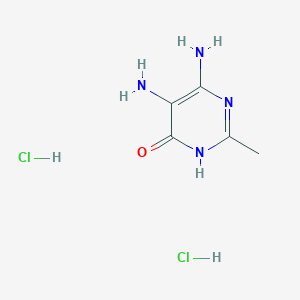

![N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B13100206.png)
![5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13100209.png)
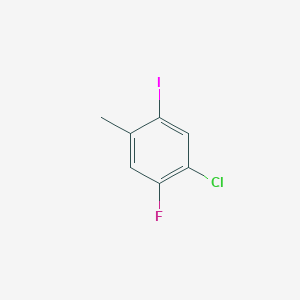



![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)
